5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde
Overview
Description
Scientific Research Applications
5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical products due to its unique structural properties.
Mechanism of Action
Target of Action
5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde, a benzofuran derivative, has been found to have strong biological activities Benzofuran derivatives have been shown to have a wide range of biological and pharmacological applications .
Mode of Action
It’s known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran derivatives have been shown to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The bioavailability of benzofuran derivatives is generally improved by modifications to the benzofuran core .
Result of Action
Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The stability and efficacy of benzofuran derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of these enzymes. Additionally, this compound can act as a substrate for certain oxidoreductases, leading to the formation of reactive oxygen species (ROS) that can influence cellular redox states .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, this compound can modulate the activity of the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. This compound also affects mitochondrial function, potentially leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. For instance, it has been observed to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in vitro has been associated with changes in cellular morphology and function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit protective effects against oxidative stress and inflammation. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range. Beyond this range, adverse effects become more pronounced, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s involvement in these metabolic pathways can influence metabolic flux and metabolite levels, potentially impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. For example, it may bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. The compound’s localization and accumulation within cells can be influenced by its interactions with cellular membranes and organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound may undergo post-translational modifications, such as phosphorylation and acetylation, which can direct it to specific cellular compartments. These targeting signals are essential for the compound’s precise localization and subsequent biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Hydroxy-2,3-dihydrobenzofuran-6-carboxylic acid.
Reduction: 5-Hydroxy-2,3-dihydrobenzofuran-6-methanol.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzofuran: Known for its anti-inflammatory and anti-cancer properties.
5-Nitrobenzofuran: Studied for its antibacterial and antifungal activities.
6-Methoxybenzofuran: Investigated for its potential as an anti-tumor agent.
Uniqueness
5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which contribute to its diverse reactivity and potential biological activities. This combination of functional groups is less common in other benzofuran derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-5-7-4-9-6(1-2-12-9)3-8(7)11/h3-5,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJCYCHRQDSXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C21)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543933 | |
Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99385-88-3 | |
Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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